molecular formula C8H9FN4O B2404416 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide CAS No. 2167530-43-8

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Cat. No. B2404416
M. Wt: 196.185
InChI Key: QMSXHZHTZZDOCM-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C8H9FN4O. It has a molecular weight of 196.185. The compound is in solid form .


Molecular Structure Analysis

The InChI code for “1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide” is 1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide” is a solid compound . It has a molecular weight of 196.185.

Scientific Research Applications

  • Synthesis of Heterocyclic Amino Acid Derivatives

    • Azetidines are used in the synthesis of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
  • Free Fatty Acid Receptor 2 (FFA2) Antagonist

    • Azetidines have been used in the discovery and optimization of a chemical series that acts as a Free Fatty Acid Receptor 2 (FFA2) antagonist . This could have potential applications in the treatment of various metabolic diseases .
  • Drug Discovery

    • Azetidines are often used in drug discovery due to their unique chemical properties . They can act as bioisosteres for other heterocyclic structures, providing opportunities for the development of novel therapeutic agents .
  • Preparation of New Heterocyclic Amino Acid Derivatives

    • Azetidines have been used in the preparation of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Building Blocks for Polyamines

    • Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSXHZHTZZDOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

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